molecular formula C9H19NO B14555076 (2R)-N-tert-Butyl-2-methylbutanamide CAS No. 61761-47-5

(2R)-N-tert-Butyl-2-methylbutanamide

Cat. No.: B14555076
CAS No.: 61761-47-5
M. Wt: 157.25 g/mol
InChI Key: HVWOSCHYESMJNP-SSDOTTSWSA-N
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Description

(2R)-N-tert-Butyl-2-methylbutanamide is an organic compound with a specific stereochemistry, characterized by the presence of a tert-butyl group attached to the nitrogen atom and a methyl group attached to the second carbon atom in the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-tert-Butyl-2-methylbutanamide typically involves the reaction of (2R)-2-methylbutanoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-tert-Butyl-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(2R)-N-tert-Butyl-2-methylbutanamide has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-N-tert-Butyl-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-tert-Butyl-2-methylbutanamide
  • N-tert-Butyl-2-methylpropanamide
  • N-tert-Butyl-2-methylpentanamide

Uniqueness

(2R)-N-tert-Butyl-2-methylbutanamide is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomers and diastereomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity.

Properties

CAS No.

61761-47-5

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(2R)-N-tert-butyl-2-methylbutanamide

InChI

InChI=1S/C9H19NO/c1-6-7(2)8(11)10-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1

InChI Key

HVWOSCHYESMJNP-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)NC(C)(C)C

Canonical SMILES

CCC(C)C(=O)NC(C)(C)C

Origin of Product

United States

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